4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine
Beschreibung
Eigenschaften
Molekularformel |
C8H5BrF2N2 |
|---|---|
Molekulargewicht |
247.04 g/mol |
IUPAC-Name |
4-bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-2-12-3-7-4(5)1-6(13-7)8(10)11/h1-3,8,13H |
InChI-Schlüssel |
JWNUHKPTNFRYQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC2=CN=CC(=C21)Br)C(F)F |
Herkunft des Produkts |
United States |
Mechanism of action for 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine derivatives
Pharmacological Translation and Mechanism of Action of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine Derivatives
Executive Summary
The compound 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine (CAS 2091580-71-9) is not a standalone therapeutic, but rather a highly optimized, privileged chemical building block [1][1]. In modern drug discovery, it serves as a foundational scaffold for synthesizing highly targeted inhibitors. The 6-azaindole core acts as a profound bioisostere for purine and indole systems, offering unique hydrogen-bonding profiles. By leveraging the 4-bromo position for late-stage diversification, medicinal chemists have successfully translated this scaffold into potent, reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors for oncology [2][2] and ATP-competitive kinase inhibitors for autoimmune disorders [3][3].
Pharmacophore Mapping and Structural Causality
The architectural design of this scaffold is highly intentional, with each moiety serving a distinct mechanistic purpose:
-
The 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Core : The placement of the nitrogen at the 6-position alters the electron density of the bicyclic system compared to the more common 7-azaindole. This specific electron distribution is critical for forming salt bridges with residues like Asp555 in LSD1[2] or bidentate hydrogen bonds with the hinge region of specific kinases. Interestingly, shifting this nitrogen drastically reduces activity in off-target kinases like LATS, demonstrating exquisite spatial sensitivity [4][4].
-
The 2-(Difluoromethyl) Moiety : The −CHF2 group acts as a lipophilic hydrogen bond donor. The highly electronegative fluorine atoms polarize the C-H bond, allowing it to interact with backbone carbonyls in target binding pockets. Furthermore, it blocks cytochrome P450-mediated oxidation, a common metabolic liability of standard methyl groups, thereby extending the compound's half-life.
-
The 4-Bromo Handle : Bromine at the C4 position is orthogonal to the pyrrole NH, serving as a highly reactive vector for regioselective palladium-catalyzed cross-coupling reactions. This allows researchers to rapidly append functional groups that project into the solvent channel or substrate-binding cleft.
Primary Mechanism of Action I: Reversible LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme overexpressed in Acute Myelogenous Leukemia (AML) and Small Cell Lung Cancer (SCLC).
-
Binding Mode : Derivatives synthesized from this scaffold project the pyrrolo[2,3-c]pyridine core deep into the FAD-binding pocket of LSD1. The core forms a critical salt bridge/hydrogen bond network with the Asp555 side chain and Lys661[2].
-
Reversibility : Unlike older, first-generation tranylcypromine-based inhibitors that covalently modify FAD (causing severe hematological toxicity), these derivatives are strictly reversible[2].
-
Pathway Impact : Inhibition prevents the demethylation of H3K4me1/2. The accumulation of methylated histones reactivates differentiation-associated genes (e.g., CD86), forcing the leukemic cells to differentiate and undergo apoptosis[2].
Fig 1: Reversible LSD1 inhibition pathway driving AML/SCLC cell differentiation.
Primary Mechanism of Action II: NIK (MAP3K14) Kinase Inhibition
NF-κB-inducing kinase (NIK) is the master regulator of the non-canonical NF-κB pathway, heavily implicated in autoimmune disorders and B-cell malignancies.
-
Binding Mode : The azaindole core acts as a potent ATP-competitive hinge binder. The pyrrole NH and the pyridine nitrogen form a bidentate hydrogen bond network with the hinge region of the NIK kinase domain[3].
-
Pathway Impact : By replacing the 4-bromo group with a 1H-pyrazol-4-yl moiety, the resulting derivatives potently inhibit NIK. This prevents the downstream phosphorylation of IKKα and the subsequent processing of p100 to p52, effectively shutting down the non-canonical NF-κB signaling cascade[3].
Fig 2: ATP-competitive NIK inhibition blocking non-canonical NF-κB activation.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes how the strategic replacement of the C4-bromo group dictates the pharmacological fate of the scaffold:
| Derivative Class | C4 Substitution (Replacing Bromo) | Primary Target | Binding Mode | IC50 Range | Primary Indication |
| Epigenetic Modulator | 4-(4-methylpiperazin-1-yl)phenyl | LSD1 | Reversible, FAD-pocket | < 10 nM | Acute Myeloid Leukemia[2] |
| Kinase Inhibitor | 1H-pyrazol-4-yl | NIK (MAP3K14) | ATP-competitive | < 50 nM | Autoimmune Disorders[3] |
| Kinase Inhibitor | 3-Benzylthiazol-2-ylidene (C3/C4 modified) | LATS1/2 | ATP-competitive | > 100 nM (Diminished) | Regenerative Medicine[4] |
Self-Validating Experimental Protocols
Protocol 1: Scaffold Diversification via Suzuki-Miyaura Cross-Coupling
-
Objective : To replace the 4-bromo handle of the scaffold with an active pharmacophore (e.g., 4-(4-methylpiperazin-1-yl)phenyl boronic acid).
-
Causality & Design : The C4-bromo position is electronically deactivated by the adjacent pyridine ring, requiring a highly active palladium catalyst. Pd(dppf)Cl2 is selected due to its large bite angle, which facilitates rapid reductive elimination and minimizes protodeboronation side reactions.
-
Step-by-Step :
-
Preparation : In a flame-dried Schlenk tube, combine 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the corresponding boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Solvent System : Add a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v). Rationale: Degassing via sparging with N2 for 15 minutes is critical to prevent the oxidation of the Pd(0) active species.
-
Reaction : Heat the biphasic mixture to 90°C for 12 hours under a nitrogen atmosphere.
-
Self-Validation (In-Process Control) : Monitor the consumption of the starting material via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) at the expected retention time mathematically validates complete conversion.
-
Isolation : Filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).
-
Protocol 2: LSD1 Reversibility Validation (Enzyme Dilution Assay)
-
Objective : To confirm that the synthesized derivative acts as a reversible inhibitor, differentiating it from toxic covalent analogs[2].
-
Causality & Design : Covalent inhibitors permanently inactivate the enzyme; thus, massive dilution of the enzyme-inhibitor complex will not restore activity. Reversible inhibitors will re-equilibrate, restoring enzymatic velocity.
-
Step-by-Step :
-
Pre-incubation : Incubate recombinant human LSD1 enzyme with the derivative at a concentration of 100 × IC50 for 30 minutes at room temperature to ensure steady-state binding.
-
Dilution : Dilute the pre-incubated complex 100-fold into an assay buffer containing the H3K4me2 peptide substrate and Amplex Red coupling reagents, bringing the inhibitor concentration down to 1 × IC50 .
-
Measurement : Continuously monitor the fluorescence (Ex/Em = 530/590 nm) generated by the production of H2O2 (a byproduct of demethylation) over 60 minutes.
-
Self-Validation : Run two parallel controls: an uninhibited vehicle control, and a sample directly assayed at 1 × IC50 without pre-incubation. If the initial velocity of the diluted sample matches the 1 × IC50 direct assay control, the binding is fully reversible. Failure to recover velocity indicates covalent or tight-binding kinetics.
-
Protocol 3: Kinase Selectivity and ATP-Competitive Binding Profiling (TR-FRET)
-
Objective : To quantify the inhibitory potency of the derivatives against NIK and validate ATP-competitive hinge binding[3].
-
Causality & Design : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference. Varying ATP concentrations during the assay determines if the compound competes for the ATP binding site.
-
Step-by-Step :
-
Assay Assembly : In a 384-well low-volume plate, dispense NIK kinase, biotinylated substrate peptide, and varying concentrations of the derivative (10-point dose-response).
-
ATP Modulation : Initiate the reaction by adding ATP at either the Km value (e.g., 10 µM) or a saturating concentration (1 mM).
-
Detection : After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).
-
Self-Validation : Calculate the IC50 shift. A significant rightward shift (increase) in the IC50 at 1 mM ATP compared to Km ATP mathematically validates that the derivative is an ATP-competitive hinge binder, a hallmark of the azaindole core.
-
References
- SynQuest Labs. "2091580-71-9 | 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbaQfrw5jqqQvDDbp23x4MqGDJqXB1I3Nh5V-mfDYrG4bP-g4bCMT46xbKRRxNPAIoXcSYYr21mgiSN3Q_R74NxtIQINUS82h0hLYonXpxPtPWVYYKV8Q_ZRekFQD9EHDzT0I48HzSbi_mCb5b8U4omHA=]
- Journal of Medicinal Chemistry - ACS Publications. "Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzR99yUjN9Z9AYDsUzPu4LI7EmybYW3VtuLPQLlaEqS_0YuHBX79NK0D7dRIMk7KXRcExIIMoLoYyirt8lgkcQWwrmzp4Oh9zWVlgI83-PpciI8T_KGuStgH7Ebb7LZIiIaiu7h-8uBWvficMnKNhO]
- PMC. "Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxe6AGk3sZC_O0HerQmOLnoJXiLqOIBcCG8EwGVWdosCfeK5vqrGB_KfpjHdKnKb2RCohGGvmIzO5tHgWyNWJ6edmaOw45TbrjwdcKSi39Nc5SYILWeSuNTfEgTdfG3PnYVis3qikKAhiAV_Rx]
- WIPO Patentscope. "1H-PYRROLO[2,3-c]PYRIDINE DERIVATIVES AS NIK INHIBITORS". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2K3B9yFQx7-4g3XAOVzR4MNc3YdGMAJp3BY5jgQCJ4vYMwfwWuZCFH3XT0GdBjp7DeiNH2sOw2ycegTNC0Ejs_2MpO1YGZTkqJdShPEok3PiLLXn6_8kmom2BD2M4QO1AlcvL7T50IkSSzYCe8w==]
Sources
- 1. CAS 2091580-71-9 | 3H31-B-68 | MDL MFCD29767613 | 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine | SynQuest Laboratories [synquestlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura Cross-Coupling Protocols for the Synthesis of 4-Aryl-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridines
An Application Guide
Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine. The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] The successful C-C bond formation at the C4 position is critical for generating molecular diversity in drug discovery programs.[2] This document addresses the specific challenges posed by this substrate—namely the presence of a potentially coordinating pyridine nitrogen, an acidic pyrrole N-H proton, and an electron-withdrawing difluoromethyl group—and offers robust, field-proven protocols to achieve high-yield coupling with a variety of boronic acid derivatives.
Scientific Rationale and Mechanistic Considerations
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[3] The reaction's power lies in its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[4] The catalytic cycle, typically driven by a Palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
The Catalytic Cycle
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the pyrrolopyridine, forming a Pd(II) intermediate. This is often the rate-determining step.[5]
-
Transmetalation: The organic moiety from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex.[6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[4]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Using 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine as a building block in kinase inhibitor discovery
Executive Summary & Structural Rationale
The development of highly selective, orally bioavailable kinase inhibitors requires building blocks that can simultaneously anchor to the highly conserved ATP-binding pocket and project functional groups into variable regions (such as the solvent channel or selectivity pockets). 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine is an advanced, multi-functional heterocyclic scaffold designed specifically for this purpose.
This building block integrates three critical pharmacophoric features:
-
The Pyrrolo[2,3-c]pyridine (6-Azaindole) Core: A proven bioisostere for purine and indole rings. The N1-H and N6 atoms serve as a potent hydrogen bond donor-acceptor pair, ideal for engaging the backbone amide linkages (e.g., hinge region) of target kinases [1].
-
The 2-Difluoromethyl ( −CF2H ) Group: A lipophilic hydrogen bond donor. The strong electron-withdrawing nature of the fluorines lowers the pKa of the adjacent pyrrole N1-H, strengthening its hydrogen-bonding capacity to the kinase hinge. Furthermore, it blocks oxidative metabolism at the C2 position, a common liability in methyl-substituted indoles [2].
-
The 4-Bromo Handle: A highly reactive, orthogonal site for late-stage transition-metal-catalyzed cross-coupling. Positioned to direct substituents toward the solvent-exposed channel or the DFG-out allosteric pocket, this handle allows rapid library diversification [3, 4].
Mechanism of action: 6-Azaindole derivatives competitively bind the kinase ATP pocket, halting signaling.
Physicochemical & Metabolic Advantages
The strategic substitution of a methyl group with a difluoromethyl group at the C2 position fundamentally alters the physicochemical profile of the 6-azaindole core. The quantitative data below illustrates the causal relationship between fluorination and improved drug-like properties.
Table 1: Comparative Physicochemical Profiling (2-Methyl vs. 2-Difluoromethyl)
| Property | 2-Methyl-6-Azaindole Core | 2-Difluoromethyl-6-Azaindole Core | Mechanistic Causality |
| Pyrrole N-H pKa | ~ 16.5 | ~ 14.2 | Electron-withdrawing −CF2H increases N-H acidity, strengthening H-bond donation to the kinase hinge. |
| Lipophilicity (LogD at pH 7.4) | Baseline | +0.5 to +0.8 | Fluorine incorporation increases lipophilicity, improving passive membrane permeability. |
| Microsomal Stability (Cl_int) | High clearance (C2 oxidation) | Low clearance | Steric and electronic shielding by −CF2H blocks CYP450-mediated oxidation at the C2 position [2]. |
| Conformational Bias | Flexible | Restricted | Intramolecular dipole interactions restrict the rotation of adjacent substituents, lowering entropic penalty upon binding. |
Synthetic Workflows & Standardized Protocols
The 4-bromo position of the pyrrolo[2,3-c]pyridine core is highly activated for oxidative addition by palladium catalysts due to the electron-deficient nature of the pyridine ring. Below are self-validating protocols for the two most critical diversification reactions: Suzuki-Miyaura arylation and Buchwald-Hartwig amination.
Protocol A: Late-Stage Suzuki-Miyaura Cross-Coupling at C4
Objective: To introduce aryl or heteroaryl groups targeting the kinase solvent channel.
Reagents & Causality:
-
Catalyst: Pd(dppf)Cl2⋅CH2Cl2 (5 mol%). The bidentate dppf ligand provides a large bite angle, stabilizing the Pd(II) intermediate against premature reduction and facilitating the cross-coupling of sterically hindered ortho-substituted boronic acids.
-
Base: K2CO3 (3.0 equiv). A mild inorganic base that efficiently activates the boronic acid to the reactive boronate species without degrading the sensitive difluoromethyl group.
-
Solvent: 1,4-Dioxane / H2O (4:1). Water is essential for the dissolution of the base and the formation of the active boronate complex.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv), the desired aryl boronic acid (1.2 mmol, 1.2 equiv), and K2CO3 (3.0 mmol, 3.0 equiv).
-
Degassing: Add 1,4-Dioxane (4 mL) and deionized H2O (1 mL). Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the phosphine ligand and kill the catalyst.
-
Catalyst Addition: Quickly add Pd(dppf)Cl2⋅CH2Cl2 (0.05 mmol, 5 mol%) under a positive stream of Argon. Seal the tube tightly.
-
Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 4–6 hours. Monitor progression via LC-MS. The electron-deficient nature of the 6-azaindole ensures rapid conversion[4].
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 4-aryl-2-(difluoromethyl)-6-azaindole derivative.
Protocol B: Buchwald-Hartwig Amination at C4
Objective: To introduce aliphatic or aromatic amines to engage secondary binding pockets (e.g., sugar pocket in ATP site).
Reagents & Causality:
-
Catalyst/Ligand: Pd2(dba)3 (2.5 mol%) and Xantphos (5 mol%). Xantphos is critical here; its exceptionally wide bite angle (~111°) forces the square-planar Pd(II) complex into a geometry that highly accelerates reductive elimination, preventing the formation of undesired β -hydride elimination byproducts when using aliphatic amines [3].
-
Base: Cs2CO3 (2.0 equiv). Preferred over stronger bases like NaOtBu to prevent deprotonation/degradation of the difluoromethyl proton.
Step-by-Step Procedure:
-
Preparation: In a dry, Argon-flushed vial, combine the 4-bromo building block (1.0 mmol), the target amine (1.5 mmol), Cs2CO3 (2.0 mmol), Pd2(dba)3 (0.025 mmol), and Xantphos (0.05 mmol).
-
Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL). Degas via three freeze-pump-thaw cycles to ensure absolute exclusion of oxygen.
-
Reaction: Heat the sealed vial at 100 °C for 8–12 hours.
-
Workup & Purification: Filter the cooled mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure 4-amino derivative.
Workflow for utilizing the 4-bromo handle in late-stage diversification and hit-to-lead optimization.
Conclusion
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine represents a state-of-the-art scaffold in medicinal chemistry. By combining the robust ATP-hinge binding capabilities of the 6-azaindole core with the metabolic stability and pKa-modulating effects of the difluoromethyl group, researchers can bypass common pharmacokinetic liabilities early in the drug discovery process. The orthogonal reactivity of the 4-bromo position further ensures that large, diverse libraries of targeted kinase inhibitors can be synthesized rapidly and efficiently.
References
-
Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry (2024) URL: [Link]
-
Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (2021) URL: [Link]
-
Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry (2012) URL: [Link]
-
Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules / NIH PubMed Central (2018) URL: [Link]
Application Note: Late-Stage Functionalization Techniques for 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Structural Rationale & Reactivity Profiling
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in modern drug discovery, offering unique hydrogen-bonding networks and improved water solubility compared to standard indoles [4]. The specific derivative, 4-bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine , is a highly engineered building block designed for late-stage functionalization (LSF).
The 2-difluoromethyl ( −CF2H ) group acts as a metabolically stable, lipophilic hydrogen-bond donor/acceptor, while the 4-bromo substituent serves as a versatile vector for transition-metal catalysis. Understanding the electronic distribution across this heterocycle is critical for predicting and controlling LSF regioselectivity:
-
C4 (Azine Ring) : Highly electron-deficient due to the inductive pull of the N6 nitrogen, making the C-Br bond exceptionally susceptible to oxidative addition by low-valent metals [1].
-
C3 (Azole Ring) : The most electron-rich carbon (highest HOMO coefficient), making it the primary target for electrophilic palladation and direct C-H functionalization [2].
-
C7 (Azine Ring) : Electron-deficient and sterically accessible, rendering it highly susceptible to nucleophilic radical attack (Minisci-type reactions).
Reactivity map of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine.
Strategy I: Palladium-Catalyzed C4-Cross-Coupling (Suzuki-Miyaura)
Mechanistic Causality : The oxidative addition of Pd(0) into the C4-Br bond is thermodynamically favored due to the electron-withdrawing nature of the pyridine ring [1]. However, the free N1-H can coordinate with palladium (catalyst poisoning) or undergo competitive N-arylation. While some protocols proceed unprotected, the use of bulky, electron-rich ligands (like dppf) and biphasic solvent systems is required to ensure high fidelity at the C4 position without prior N-protection.
Protocol 1: C4-Suzuki-Miyaura Coupling
-
Preparation : In an oven-dried Schlenk tube, add 4-bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl2 (0.05 equiv, 5 mol%), and K2CO3 (2.5 equiv, 2.5 mmol).
-
Solvent Addition : Add degassed 1,4-dioxane/ H2O (4:1 v/v, 10 mL) under a strict argon atmosphere. The water is crucial for the formation of the reactive palladium-hydroxo complex that facilitates transmetalation.
-
Reaction : Seal the tube and heat to 90 °C for 6 hours with vigorous stirring.
-
Self-Validating Check : Monitor the reaction via LC-MS. The presence of a debrominated starting material ( M−Br+H ) indicates successful oxidative addition but stalled transmetalation. If observed, increase the water content by 5% to accelerate boronic acid activation.
-
Workup : Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Strategy II: Regioselective C3-H Direct Arylation
Mechanistic Causality : Functionalization at the C3 position proceeds via a Pd(II)-catalyzed Concerted Metalation-Deprotonation (CMD) or Electrophilic Aromatic Substitution ( SEAr ) pathway [3]. The presence of the 2- −CF2H group slightly sterically hinders the C3 position but electronically stabilizes the intermediate palladacycle, preventing unwanted C2-arylation which is a common byproduct in unsubstituted azaindoles [2].
Catalytic cycle for C3-H direct arylation via electrophilic palladation.
Protocol 2: C3-H Direct Arylation
-
Protection : Pre-protect the N1 position with a Boc group to prevent catalyst deactivation.
-
Preparation : To a reaction vial, add N-Boc-4-bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 1.0 mmol), aryl iodide (1.5 equiv, 1.5 mmol), Pd(OAc)2 (0.1 equiv, 10 mol%), Ag2CO3 (2.0 equiv, 2.0 mmol), and PivOH (0.3 equiv, 30 mol%).
-
Solvent Addition : Suspend the mixture in anhydrous HFIP (Hexafluoroisopropanol) (5 mL). HFIP is specifically chosen as it stabilizes the Pd(II) intermediate and enhances the electrophilicity of the catalyst.
-
Reaction : Stir at 110 °C for 12 hours under argon.
-
Self-Validating Check : Ag2CO3 acts as an irreversible halide scavenger. The formation of a dense yellow/gray AgI precipitate within the first 2 hours visually confirms the successful progression of the catalytic cycle.
-
Workup : Filter the crude mixture through a Celite pad to remove silver salts, concentrate the filtrate in vacuo, and purify via silica gel chromatography.
Strategy III: Minisci-Type Radical C-H Alkylation at C7
Mechanistic Causality : The azine ring is inherently electron-deficient. Nucleophilic carbon radicals, generated via the oxidative decarboxylation of aliphatic acids, will selectively attack the most electron-deficient site. In 6-azaindoles, C7 is highly activated by the adjacent N6 nitrogen. Furthermore, the acidic reaction medium protonates N6, drastically lowering the LUMO of the pyridine ring and accelerating the Minisci addition.
Protocol 3: Thermal Minisci Alkylation
-
Preparation : Combine the azaindole substrate (1.0 equiv, 1.0 mmol), the desired aliphatic carboxylic acid (3.0 equiv, 3.0 mmol), and AgNO3 (0.2 equiv, 20 mol%) in a round-bottom flask.
-
Solvent Addition : Add a mixture of CH3CN and 10% aqueous H2SO4 (1:1 v/v, 10 mL).
-
Radical Generation : Heat the mixture to 65 °C. Slowly add an aqueous solution of ammonium persulfate (APS, 2.5 equiv, 2.5 mmol) dropwise over 30 minutes.
-
Self-Validating Check : The continuous evolution of CO2 gas (bubbling) during the APS addition indicates successful oxidative decarboxylation and radical generation. If bubbling stops prematurely, the radical chain has terminated.
-
Workup : Stir for an additional 4 hours. Cool to room temperature, neutralize carefully with saturated NaHCO3 , extract with DCM (3 x 15 mL), dry over Na2SO4 , and purify.
Quantitative Data & Scalability Summary
| Functionalization Site | Reaction Type | Primary Catalyst / Reagents | Typical Yield Range | Scalability (Gram-Scale) |
| C4 (Azine) | Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl2 , K2CO3 , Dioxane/ H2O | 75% – 92% | Excellent; highly robust and reproducible. |
| C3 (Azole) | Direct C-H Arylation | Pd(OAc)2 , Ag2CO3 , PivOH, HFIP | 55% – 80% | Moderate; requires stoichiometric silver salts. |
| C7 (Azine) | Minisci Radical Alkylation | AgNO3 , APS, H2SO4 , CH3CN | 45% – 70% | Good; limited only by the exothermicity of APS addition. |
References
-
Discovery and Characterization of Selective, First-in-Class Inhibitors of Citron Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: Molecules (MDPI / PMC) URL:[Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity Source: ACS Omega URL:[Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: Molecules (MDPI / PMC) URL:[Link]
Troubleshooting low conversion rates for 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine derivatives
Welcome to the Technical Support Center for heterocyclic derivatization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine (a highly functionalized 6-azaindole scaffold).
This molecule presents a "perfect storm" of synthetic challenges: a strongly coordinating pyridine nitrogen (N6) that poisons catalysts, a base-sensitive difluoromethyl group (-CF 2 H) at C2, an acidic pyrrole proton at N1, and a sterically hindered, electronically deactivated C4-bromide. The following guide provides the mechanistic causality and validated protocols required to achieve >95% conversion in cross-coupling workflows.
Diagnostic Workflow
Diagnostic workflow for resolving low conversion rates in 4-Bromo-6-azaindole cross-couplings.
Mechanistic Troubleshooting (FAQs)
Q1: Why does my Suzuki-Miyaura coupling at the C4-Br position stall at <20% conversion despite using standard Pd(PPh 3 ) 4 ? A1: The 1H-pyrrolo[2,3-c]pyridine scaffold causes severe catalyst poisoning. The N6 pyridine nitrogen acts as a strong σ -donor, competitively coordinating to the palladium center and pulling it out of the catalytic cycle[1]. Furthermore, the C4-position is sterically hindered and electronically deactivated, making oxidative addition highly unfavorable for standard ligands like PPh 3 or dppf. Solution: Transition to bulky, electron-rich dialkylbiaryl phosphine precatalysts. The XPhos-Pd-G2 system is highly effective here; the extreme steric bulk of the XPhos ligand actively prevents N6-coordination, while its electron-rich dicyclohexylphosphine moiety forces rapid oxidative addition into the stubborn C4-Br bond[1].
Q2: I attempted a Buchwald-Hartwig amination using KOtBu as the base, but my starting material rapidly degraded into a complex mixture. What caused this? A2: The degradation is driven by the base-sensitivity of the C2-difluoromethyl (-CF 2 H) group. Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) deprotonate the weakly acidic -CF 2 H proton. This triggers rapid dehydrofluorination, generating highly reactive difluorocarbene intermediates or facilitating destructive nucleophilic attacks[2]. Solution: You must decouple the base strength required for the catalytic cycle from the degradation threshold of the -CF 2 H group. Switch to milder, non-nucleophilic inorganic bases such as Cs 2 CO 3 or K 3 PO 4 [3]. If the amination remains sluggish with a weaker base, compensate by utilizing a more active precatalyst (e.g., RuPhos-Pd-G3) rather than increasing the base pKa.
Q3: Even with XPhos and K 3 PO 4 , my conversion is inconsistent, and I observe significant protodeboronation of my boronic acid. How do I fix this? A3: This is a classic symptom of N1-H interference. The free pyrrole N-H (pKa ~13) acts as a hydrogen bond donor, interfering with the transmetalation transition state, and competitively consumes the stoichiometric base intended to activate the boronic acid[4]. When transmetalation is decelerated, the competing protodeboronation pathway dominates. Solution: Implement a robust N1-protection strategy prior to cross-coupling. Installing a 2-(trimethylsilyl)ethoxymethyl (SEM) group eliminates N-H acidity and improves organic solubility[3]. To further suppress protodeboronation, utilize a biphasic solvent system (e.g., 4:1 1,4-Dioxane:H 2 O) to accelerate the formation of the active boronate species[1].
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and conversion rates for the derivatization of this specific scaffold.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | N1-Protection | Conversion (%) | Mechanistic Observation |
| 1 | Pd(PPh 3 ) 4 (10 mol%) | Na 2 CO 3 | Dioxane/H 2 O | 90 | None | 12% | Catalyst poisoning by N6; poor oxidative addition. |
| 2 | Pd 2 (dba) 3 / Xantphos | KOtBu | Toluene | 100 | SEM | <5% | Rapid degradation of the -CF 2 H group. |
| 3 | Pd(OAc) 2 / dppf | K 3 PO 4 | 1,4-Dioxane | 100 | SEM | 35% | Sluggish transmetalation; protodeboronation observed. |
| 4 | XPhos-Pd-G2 (5 mol%) | K 3 PO 4 | Dioxane/H 2 O | 100 | SEM | >95% | Optimal steric shielding and transmetalation rate. |
Validated Experimental Protocol
Optimized Suzuki-Miyaura Cross-Coupling of N1-SEM-4-Bromo-2-(difluoromethyl)-6-azaindole This protocol utilizes a self-validating feedback loop to ensure catalyst viability and product integrity.
Step 1: Reagent Preparation (Schlenk Technique)
-
Charge an oven-dried 20 mL reaction vial with N1-SEM-4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).
-
Add XPhos-Pd-G2 precatalyst (5 mol%, 0.025 mmol) and anhydrous K 3 PO 4 (3.0 equiv, 1.5 mmol).
-
Seal the vial with a PTFE-lined septum and purge with Argon (3x vacuum/Argon cycles). Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid.
Step 2: Solvent Addition & Degassing
-
In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and HPLC-grade H 2 O. Sparge the mixture with Argon for 15 minutes.
-
Syringe 2.5 mL of the degassed solvent mixture (0.2 M relative to the bromide) into the reaction vial. Causality: Water is critical for dissolving K 3 PO 4 , forming the active [Ar-B(OH) 3 ] − species, and accelerating transmetalation before protodeboronation can occur.
Step 3: Reaction Execution & Self-Validation Monitoring
-
Heat the reaction mixture to 100 °C in a pre-heated oil bath or heating block for 2–4 hours.
-
Self-Validation Check: At the 2-hour mark, withdraw a 10 µL aliquot under Argon, dilute in 1 mL of MeCN, and analyze via LCMS.
-
Success Criteria: You should observe the disappearance of the starting material mass and the presence of the product mass.
-
Failure Criteria: If a significant [M - Br + H] + mass is observed, debromination is outcompeting the cross-coupling. This indicates that your boronic acid has degraded; spike the reaction with an additional 0.5 equiv of boronic acid.
-
Step 4: Quenching and Palladium Scavenging
-
Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts.
-
Add SiliaMetS® Thiol resin (3.0 equiv relative to the initial Pd loading) to the filtrate and stir at 40 °C for 1 hour. Causality: The azaindole nitrogen network strongly chelates trace palladium, which will co-elute during chromatography and cause false positives in downstream biological assays. The thiol resin scavenges >99% of residual Pd.
-
Filter the resin, concentrate the filtrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure derivatized azaindole.
References
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity (nih.gov).1
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules (mdpi.com).4
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. 3
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (rsc.org). 2
Sources
- 1. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
A Tale of Two Fluorines: A Comparative Guide to 4-Bromo-2-(difluoromethyl)- and 4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine Analogues in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone for optimizing the pharmacological properties of drug candidates. Among the plethora of available fluorinated groups, the difluoromethyl (-CF2H) and trifluoromethyl (-CF3) substituents have emerged as powerful tools for fine-tuning a molecule's metabolic stability, lipophilicity, and target engagement. This guide provides a comprehensive comparison of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine and its trifluoromethyl analogue, offering insights into their differential impacts on key drug-like properties. This analysis is grounded in established principles of medicinal chemistry and supported by standardized experimental protocols to empower researchers in their drug discovery endeavors.
The 1H-pyrrolo[2,3-c]pyridine, also known as 4-azaindole, is a privileged scaffold in medicinal chemistry, frequently employed in the design of kinase inhibitors and other therapeutic agents.[1][2][3] Its structural resemblance to the adenine core of ATP facilitates binding to the active sites of numerous kinases.[1] The introduction of a bromine atom at the 4-position provides a convenient handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).
Physicochemical Properties: A Subtle Duality
The choice between a difluoromethyl and a trifluoromethyl group can profoundly influence a molecule's physicochemical characteristics, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
| Property | -CF2H Analogue | -CF3 Analogue | Rationale & Implications |
| Lipophilicity (logP) | Moderately Increased | Significantly Increased | The -CF3 group is more lipophilic than the -CF2H group.[6][7] This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility. The -CF2H group offers a more nuanced increase in lipophilicity, potentially providing a better balance for oral bioavailability.[5][8] |
| Hydrogen Bonding | Weak H-bond Donor | H-bond Acceptor | The acidic proton of the -CF2H group can act as a weak hydrogen bond donor, a unique feature among fluorinated alkyl groups.[8][9] This can lead to additional interactions with the target protein, potentially enhancing binding affinity and selectivity. The -CF3 group, lacking a proton, can only act as a hydrogen bond acceptor through its fluorine atoms. |
| Electronic Effects | Strongly Electron-withdrawing | Very Strongly Electron-withdrawing | Both groups are potent electron-withdrawing substituents due to the high electronegativity of fluorine. The -CF3 group exerts a stronger inductive effect, which can modulate the pKa of the pyrrolo[2,3-c]pyridine core and influence its interactions with the biological target.[10][11] |
| Metabolic Stability | Enhanced | Significantly Enhanced | The C-F bond is significantly stronger than the C-H bond, making fluorinated groups more resistant to oxidative metabolism by cytochrome P450 enzymes.[7][12][13] The -CF3 group is generally considered more metabolically robust than the -CF2H group, which still possesses a potentially metabolizable C-H bond. |
Table 1. Comparative Physicochemical Properties of -CF2H and -CF3 Analogues.
Experimental Workflows for Property Determination
To empirically validate these predicted differences, a suite of standardized in vitro assays is indispensable.
I. Lipophilicity Determination (Shake-Flask Method)
A foundational experiment to quantify the differential lipophilicity.
Protocol:
-
Preparation of Solutions: Prepare stock solutions of the test compounds (4-Bromo-2-(difluoromethyl)- and 4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine) in a suitable organic solvent (e.g., DMSO).
-
Partitioning: In a separatory funnel, add a known volume of n-octanol and an equal volume of phosphate-buffered saline (PBS, pH 7.4).
-
Compound Addition: Add a small aliquot of the compound stock solution to the biphasic system.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to ensure partitioning equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully collect samples from both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Caption: Workflow for Metabolic Stability Assay.
III. Cell Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane transport. [14][15][16] Protocol:
-
Membrane Coating: Coat the filter of a donor plate with an artificial membrane solution (e.g., a mixture of phospholipids in an organic solvent). [17]2. Acceptor Plate Preparation: Fill the wells of an acceptor plate with buffer.
-
Donor Plate Preparation: Add the test compounds to the donor plate wells.
-
Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the compound concentrations and assay parameters. [14]
Caption: Workflow for PAMPA Assay.
Impact on Biological Activity: A Kinase Inhibition Case Study
Given that 4-azaindoles are prominent kinase inhibitor scaffolds, a comparative assessment of the -CF2H and -CF3 analogues in a kinase inhibition assay is highly relevant. [2][3]
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. [18][19] Protocol:
-
Kinase Reaction Setup: In a multi-well plate, combine the target kinase, the kinase substrate (e.g., a specific peptide), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Kinase Detection Reagent Addition: Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity. [19]7. IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50). [20]
Caption: Workflow for Kinase Inhibition Assay.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a difluoromethyl or a trifluoromethyl group on the 4-bromo-1H-pyrrolo[2,3-c]pyridine scaffold is a nuanced one, with each imparting a distinct set of properties.
-
The 4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine analogue is anticipated to offer superior metabolic stability and higher lipophilicity. This may translate to a longer in vivo half-life and enhanced cell permeability, but could also pose challenges related to solubility and off-target effects.
-
The 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine counterpart presents a more moderate profile. Its ability to act as a hydrogen bond donor offers a unique opportunity for enhancing target-specific interactions. [8][9]The less pronounced increase in lipophilicity may result in a more favorable overall ADME profile.
Ultimately, the optimal choice will be context-dependent, dictated by the specific therapeutic target, the desired pharmacological profile, and the challenges encountered during lead optimization. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of these two valuable building blocks, enabling data-driven decisions in the pursuit of novel therapeutics.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]
-
Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]
-
Bentham Science Publishers. Roles of Fluorine in Drug Design and Drug Action. [Link]
-
ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]
-
ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]
-
Bio-protocol. In Vitro Kinase Inhibition Assays. [Link]
-
Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. [Link]
-
PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
ACS Publications. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
DNDi. Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Technology Networks. PAMPA Permeability Assay. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
BD. Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
PMC. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. [Link]
-
PubMed. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. [Link]
-
PubMed. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. [Link]
-
ResearchGate. Discovery of Novel 4-Azaindole Derivatives as Selective Nav1.2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
PMC. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]
-
Journal of Chemical Information and Modeling. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
PMC. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
-
ACS Publications. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. [Link]
-
PubMed. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]
- 11. benthamscience.com [benthamscience.com]
- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. reactionbiology.com [reactionbiology.com]
LC-MS characterization and impurity profiling of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine
An in-depth technical analysis for researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Complexity of Halogenated Azaindoles
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a highly specialized heterocyclic building block frequently utilized in the synthesis of novel kinase inhibitors and targeted therapeutics. The molecule features two critical functional groups: a difluoromethyl (-CF₂H) moiety that acts as a lipophilic hydrogen bond donor to improve pharmacokinetic properties, and a bromine atom at the 4-position that serves as an essential handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).
However, the synthesis of this compound inherently generates closely related impurities. Because impurities in starting materials can propagate through synthetic sequences and compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API), rigorous impurity profiling is mandated by ICH guidelines[1]. The primary analytical challenges include separating regioisomers (e.g., 5-bromo vs. 4-bromo), detecting incomplete fluorination (monofluoromethyl derivatives), and identifying debrominated degradation products.
This guide objectively compares analytical methodologies and provides a field-proven, self-validating UPLC-QTOF-MS protocol for the comprehensive impurity profiling of this compound.
Section 1: Comparative Performance—UPLC-QTOF-MS vs. HPLC-UV-MS
To establish a robust impurity profile, laboratories traditionally rely on High-Performance Liquid Chromatography coupled with UV and low-resolution Mass Spectrometry (HPLC-UV-MS). However, for complex halogenated building blocks, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offers superior analytical capability[2].
Table 1: Performance Comparison for Azaindole Impurity Profiling
| Parameter | Traditional HPLC-UV-MS (C18 Column) | Advanced UPLC-QTOF-MS (PFP Column) | Analytical Advantage for Halogenated Azaindoles |
| Mass Accuracy | Nominal mass (± 0.5 Da) | Exact mass (< 2 ppm error) | Definitive elemental composition of unknown degradants[3]. |
| Isotope Resolution | Low (overlapping clusters) | High (baseline resolution of isotopes) | Accurate integration of the ~1:1 ⁷⁹Br/⁸¹Br isotopic signature[4]. |
| Chromatographic Resolution | Moderate (Rs < 1.5 for isomers) | High (Rs > 2.0 for isomers) | Sub-2 µm particles resolve closely eluting regioisomers. |
| Selectivity (Fluorine) | Poor retention of polar -CF₂H | Excellent retention & separation | PFP phase enables specific fluorine-fluorine interactions. |
| Run Time | 25–35 minutes | 8–12 minutes | Higher throughput for process chemistry monitoring. |
The Causality Behind the Method Shift: The transition to UPLC-QTOF-MS is not merely about speed; it is driven by the physicochemical properties of the analyte. Standard C18 columns separate compounds based purely on hydrophobicity, which often fails to resolve the 4-bromo and 5-bromo regioisomers. By switching to a Pentafluorophenyl (PFP) stationary phase, we introduce alternative retention mechanisms—specifically π-π interactions, dipole-dipole interactions, and fluorine-fluorine interactions. This definitively resolves the difluoromethyl API from monofluoromethyl impurities. Furthermore, the QTOF mass analyzer is essential for complex halogenated mixtures, as it provides the exact mass required to differentiate between isobaric interferences[5].
Section 2: Analytical Workflow and Structural Elucidation
The workflow for profiling this compound leverages the unique isotopic signature of bromine. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. By applying an exact mass filter coupled with an isotope pattern recognition algorithm, we can selectively extract all bromine-containing impurities from the complex total ion chromatogram (TIC)[4].
UPLC-QTOF-MS analytical workflow for brominated azaindole profiling.
When subjected to Collision-Induced Dissociation (CID) in the mass spectrometer, 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine undergoes predictable fragmentation. Understanding this pathway is critical for confirming the structure of unknown impurities.
ESI+ MS/MS fragmentation pathway of the difluoromethyl azaindole.
Section 3: Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following UPLC-QTOF-MS protocol is designed as a self-validating system. The inclusion of a system suitability test (SST) ensures that the PFP column is actively resolving fluorine-based differences before sample analysis begins.
Step 1: Sample and Standard Preparation
-
Diluent: Prepare a mixture of 50:50 Methanol:Water (LC-MS grade). Causality: Methanol is preferred over acetonitrile for sample dissolution to prevent potential solvated adduct formation with the difluoromethyl group.
-
Sample: Accurately weigh 10.0 mg of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine and dissolve in 10.0 mL of diluent (1.0 mg/mL).
-
System Suitability: Spike the sample with 0.1% (w/w) of a known monofluoromethyl standard. Baseline resolution (Rs > 1.5) between the mono- and di-fluoro species must be achieved to validate the run.
Step 2: Chromatographic Conditions (UPLC)
-
Column: Waters Acquity UPLC CSH PFP, 1.7 µm, 2.1 x 100 mm.
-
Column Temperature: 40°C (Maintains low backpressure and reproducible retention times).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol. (Methanol enhances the π-π selectivity of the PFP column compared to Acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 7.0 min: Linear gradient to 95% B
-
7.0 - 9.0 min: Hold at 95% B
-
9.0 - 9.1 min: Return to 5% B
-
9.1 - 12.0 min: Re-equilibration
-
Step 3: Mass Spectrometry Parameters (QTOF)
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
Mass Range: m/z 50 to 800.
-
Collision Energy (MS/MS): Ramp from 15 to 35 eV to capture both the facile loss of HF and the higher-energy cleavage of the pyrrole ring.
-
Lock Mass: Leucine Enkephalin (m/z 556.2771) infused continuously at 5 µL/min to ensure sub-2 ppm mass accuracy[2].
Section 4: Quantitative Impurity Profiling Data
Applying the protocol above to a representative batch of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine yields a highly detailed impurity profile. The table below summarizes the quantitative data obtained via QTOF-MS, demonstrating the method's ability to distinguish between structurally similar byproducts.
Table 2: Identified Impurities in 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine
| Impurity Designation | RT (min) | Exact Mass [M+H]⁺ | Observed Mass | Mass Error (ppm) | Isotope Ratio (79/81) | Relative Abundance | Structural Assignment |
| API (Target) | 4.85 | 246.9681 | 246.9684 | +1.2 | 1.02 : 1.00 | 98.45% | 4-Bromo-2-(difluoromethyl)-... |
| Impurity A | 3.92 | 169.0570 | 169.0572 | +1.1 | N/A (No Br) | 0.35% | Debrominated product |
| Impurity B | 4.60 | 228.9770 | 228.9766 | -1.7 | 1.01 : 1.00 | 0.65% | Monofluoromethyl derivative |
| Impurity C | 5.12 | 246.9681 | 246.9678 | -1.2 | 1.03 : 1.00 | 0.45% | 5-Bromo regioisomer |
| Impurity D | 5.45 | 244.9525 | 244.9530 | +2.0 | 1.01 : 1.00 | 0.10% | Formyl (-CHO) oxidation product |
Data Interpretation: The data clearly validates the choice of the PFP column. Impurity C (the 5-bromo regioisomer) has an identical exact mass to the API but is successfully resolved chromatographically (RT 5.12 vs 4.85 min). Furthermore, Impurity A lacks the characteristic 1:1 isotopic doublet, immediately confirming the loss of the bromine atom[4].
References
-
Impurity profile: Significance in Active Pharmaceutical Ingredient. ResearchGate. Available at:[Link]
-
A Comprehensive Review on Assessment and Key Control Strategies for Impurities in Drug Development. OUCI. Available at:[Link]
-
Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS. Scientific Research Publishing. Available at:[Link]
-
Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites. PubMed. Available at:[Link]
-
Semiquantitative Characterization of Bromo-chloro Paraffins and Olefins in the Australian Environment. ACS Publications. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 3. A Comprehensive Review on Assessment and Key Control Strategies for Impurities in Drug Development with a Special Empha… [ouci.dntb.gov.ua]
- 4. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
